molecular formula C23H28O3 B14958224 3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14958224
M. Wt: 352.5 g/mol
InChI Key: SLSCVBBSAQXGND-GHRIWEEISA-N
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Description

3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines a chromenone core with a dimethylocta-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves the reaction of a chromenone derivative with a dimethylocta-dienyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the side chain to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects. Additionally, its unique structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid

Uniqueness

Compared to similar compounds, 3-{[(2E)-3,7-DIMETHYLOCTA-2,6-DIEN-1-YL]OXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE stands out due to its unique combination of a chromenone core and a dimethylocta-dienyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C23H28O3/c1-16(2)7-6-8-17(3)13-14-25-18-11-12-20-19-9-4-5-10-21(19)23(24)26-22(20)15-18/h7,11-13,15H,4-6,8-10,14H2,1-3H3/b17-13+

InChI Key

SLSCVBBSAQXGND-GHRIWEEISA-N

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2)C)C

Origin of Product

United States

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